molecular formula C23H24N4O3 B2662969 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide CAS No. 872861-33-1

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2662969
CAS No.: 872861-33-1
M. Wt: 404.47
InChI Key: QIQDIKOFNVULRH-UHFFFAOYSA-N
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Description

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the pyridine moiety. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the piperidine and pyridine moieties may enhance its binding affinity and specificity. The compound can modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21(26-12-6-1-7-13-26)16-27-15-19(18-9-2-3-10-20(18)27)22(29)23(30)25-14-17-8-4-5-11-24-17/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQDIKOFNVULRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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